2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a thiophene ring substituted with a cyclobutyl group and a dioxaborolane moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclobutyl group: The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods.
Attachment of the dioxaborolane moiety: The final step involves the reaction of the thiophene derivative with a boronic ester or boronic acid under palladium-catalyzed conditions to form the dioxaborolane moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism by which 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of reactive intermediates during chemical reactions. The dioxaborolane moiety can form boronate complexes with various nucleophiles, facilitating cross-coupling reactions. The thiophene ring can undergo electrophilic aromatic substitution, allowing for further functionalization.
Comparison with Similar Compounds
Similar compounds to 2-(5-cyclobutylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(5-phenylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a phenyl group instead of a cyclobutyl group, which may affect its reactivity and applications.
2-(5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The presence of a methyl group can influence the electronic properties of the thiophene ring.
2-(5-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: An ethyl group substitution can alter the steric and electronic characteristics of the compound.
The uniqueness of this compound lies in its cyclobutyl group, which provides distinct steric and electronic properties compared to other alkyl-substituted thiophene derivatives.
Properties
CAS No. |
2223036-76-6 |
---|---|
Molecular Formula |
C14H21BO2S |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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